molecular formula C9H15NO2 B1315177 2-(1,1-Dimethylethyl)-5-ethoxyoxazole CAS No. 69213-43-0

2-(1,1-Dimethylethyl)-5-ethoxyoxazole

Cat. No.: B1315177
CAS No.: 69213-43-0
M. Wt: 169.22 g/mol
InChI Key: GRAODNHWFLLRPC-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylethyl)-5-ethoxyoxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group at the second position and an ethoxy group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethylethyl)-5-ethoxyoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethylethyl)-5-ethoxyoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

2-(1,1-Dimethylethyl)-5-ethoxyoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylethyl)-5-ethoxyoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: This compound shares the tert-butyl group but differs in its overall structure and properties.

    2-(1,1-Dimethylethyl)-4-methylphenol: Another compound with a tert-butyl group, but with different functional groups and reactivity.

Uniqueness

2-(1,1-Dimethylethyl)-5-ethoxyoxazole is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

2-tert-butyl-5-ethoxy-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAODNHWFLLRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vigorously-stirred slurry of phosphorus pentoxide (163.8 g., 1.15 mole) in chloroform (600 ml.) maintained under a nitrogen atmosphere is added slowly a solution of ethyl N-pivaloylglycinate (107.8 g., 0.576 mole) in chloroform (350 ml.). Upon completing the addition, the reaction mixture is stirred and heated at reflux under a nitrogen atmosphere for 14 hours. The cooled reaction mixture is treated with 20% sodium hydroxide (800 ml.), vigorously stirred for 1/2 hour and allowed to separate into two phases. After discarding the aqueous phase, the organic phase is washed with water and saturated brine, dried over sodium sulfate and filtered. Distillation of the filtrate provides 2-(1,1-dimethylethyl)-5-ethoxyoxazole as a pale yellow liquid (64 g., 66%), b.p. 58°-64° C./0.7 mm.
Quantity
163.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
107.8 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

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